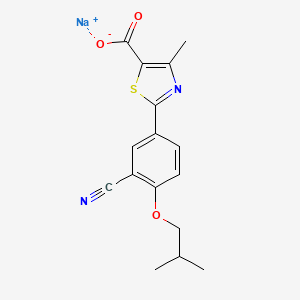
N1, N10-Diacetyl triethylenetetramine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1, N10-Diacetyl triethylenetetramine-d4 is a deuterium-labeled derivative of N1, N10-Diacetyl triethylenetetramine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it valuable for various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1, N10-Diacetyl triethylenetetramine-d4 involves the acetylation of triethylenetetramine with acetic anhydride in the presence of a deuterium source. The reaction typically occurs under mild conditions, with the deuterium atoms being introduced during the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N1, N10-Diacetyl triethylenetetramine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the acetyl groups, yielding triethylenetetramine-d4.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed to substitute the acetyl groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction can produce triethylenetetramine-d4 .
Applications De Recherche Scientifique
N1, N10-Diacetyl triethylenetetramine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical studies.
Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolic pathways of drugs.
Medicine: Utilized in drug development to study the effects of deuterium substitution on drug metabolism and efficacy.
Industry: Applied in the production of polymeric materials as a crosslinking agent and in the purification of metals like copper and nickel .
Mécanisme D'action
The mechanism of action of N1, N10-Diacetyl triethylenetetramine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. This makes it a valuable tool for studying drug behavior and optimizing therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1, N10-Diacetyl triethylenetetramine: The non-deuterated version of the compound.
Triethylenetetramine: The parent compound without acetyl groups.
N1-Acetyl triethylenetetramine-d4: A mono-acetylated deuterium-labeled derivative
Uniqueness
N1, N10-Diacetyl triethylenetetramine-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms can lead to differences in the metabolic stability and behavior of the compound compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C10H22N4O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
N-[2-[[2-(2-acetamidoethylamino)-1,1,2,2-tetradeuterioethyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)/i3D2,4D2 |
Clé InChI |
WJZSOPBEHMQITR-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])NCCNC(=O)C)NCCNC(=O)C |
SMILES canonique |
CC(=O)NCCNCCNCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)
![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
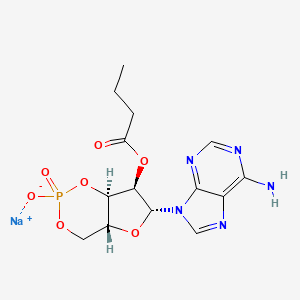
![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
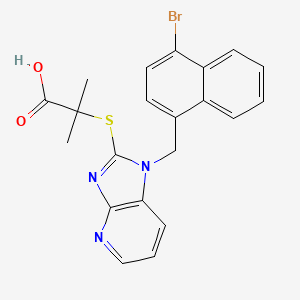
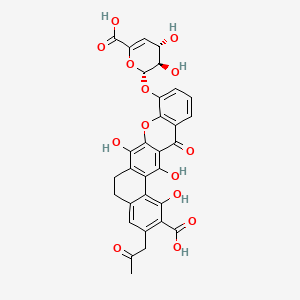

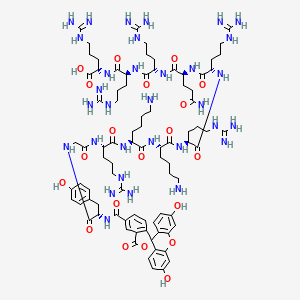
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate](/img/structure/B12400886.png)



